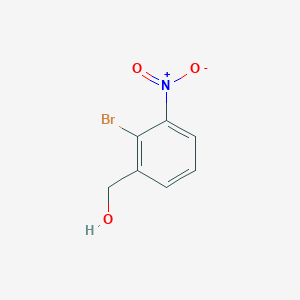
2-Cyclohexylthiazole-4-carboxylic acid
Übersicht
Beschreibung
2-Cyclohexylthiazole-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexylthiazole-4-carboxylic acid consists of a cyclohexyl group attached to a thiazole ring, which is further connected to a carboxylic acid group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Cyclohexylthiazole-4-carboxylic acid is a solid under normal conditions . Like other carboxylic acids, it likely exhibits strong hydrogen bonding, which contributes to its relatively high boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
2-Cyclohexylthiazole-4-carboxylic acid and its derivatives have been used in the synthesis of various novel compounds. For instance, Ferrini et al. (2015) developed a protocol for the synthesis of triazole-containing dipeptides using 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with structural motives typical of turn inducers (Ferrini et al., 2015). Additionally, Kumar et al. (2012) reported the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, involving 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors (Kumar et al., 2012).
Development of Analytical Methods
In the field of analytical chemistry, derivatives of 2-Cyclohexylthiazole-4-carboxylic acid have been utilized for method development. Giebułtowicz et al. (2016) developed a LC-MS/MS method for quantitative analyses of 2-aminothiazoline-4-carboxylic acid, a cyanide exposure marker, in post-mortem blood (Giebułtowicz et al., 2016).
Catalysis and Chemical Reactions
The carboxylic acid moiety of 2-Cyclohexylthiazole-4-carboxylic acid and related compounds has been employed in various catalytic processes. Houpis et al. (2010) used this moiety in the cross-coupling reaction of dihalo heterocycles to produce nicotinic acids and triazoles (Houpis et al., 2010).
Biochemical Studies
In biochemical research, 2-Cyclohexylthiazole-4-carboxylic acid derivatives have been used for various studies. A ratiometric fluorescent probe based on ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate was developed by Na et al. (2016) for the selective detection of cysteine and homocysteine (Na et al., 2016).
Pharmaceutical Applications
The synthesis of various pharmacologically active derivatives of 2-Cyclohexylthiazole-4-carboxylic acid has been explored. Chavan and Pai (2007) conducted a study on the synthesis of N-substituted-3-chloro-2-azetidinones, displaying antibacterial activity (Chavan & Pai, 2007).
Safety and Hazards
Wirkmechanismus
Mode of Action
Thiazole derivatives, to which this compound belongs, are known to interact with their targets in a variety of ways, including acting as inhibitors, activators, or modulators .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of this compound could be diverse .
Eigenschaften
IUPAC Name |
2-cyclohexyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVOOMEYUWSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1,3-thiazole-4-carboxylic acid | |
CAS RN |
923605-08-7 | |
| Record name | 2-cyclohexyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)



![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)



![(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038809.png)
